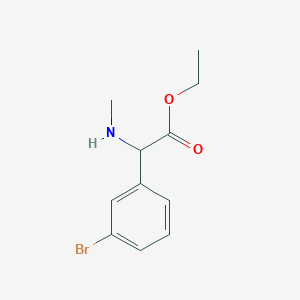

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate

CAS No.:

Cat. No.: VC18043377

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO2 |

|---|---|

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | ethyl 2-(3-bromophenyl)-2-(methylamino)acetate |

| Standard InChI | InChI=1S/C11H14BrNO2/c1-3-15-11(14)10(13-2)8-5-4-6-9(12)7-8/h4-7,10,13H,3H2,1-2H3 |

| Standard InChI Key | WGYRCKZRWUFZNO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=CC(=CC=C1)Br)NC |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate belongs to the class of α-amino esters, characterized by a chiral center at the α-carbon adjacent to both the ester and amine groups. Key structural and molecular properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate |

| SMILES | CCOC(=O)C(C1=CC(=CC=C1)Br)NC |

| InChI Key | WGYRCKZRWUFZNO-UHFFFAOYSA-N |

| PubChem CID | 60788254 |

The 3-bromophenyl group introduces steric hindrance and electronic effects due to bromine’s electronegativity, influencing reactivity in nucleophilic substitution and cross-coupling reactions. The methylamino group enhances solubility in polar solvents, while the ethyl ester provides lipophilicity, critical for membrane permeability in biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate typically involves multi-step protocols, though detailed methodologies remain proprietary. A plausible route includes:

-

Bromination of Phenyl Precursors: 3-Bromophenylacetic acid derivatives are synthesized via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) .

-

Amination: Introduction of the methylamino group via reductive amination or nucleophilic substitution with methylamine.

-

Esterification: Reaction with ethanol under acidic or enzymatic conditions to form the ethyl ester.

Key reagents include:

-

Lithium Aluminum Hydride (LiAlH₄): Reduction of intermediate amides or nitriles.

-

Sodium Methoxide (NaOMe): Base catalyst for esterification.

Challenges in Synthesis

-

Regioselectivity: Achieving exclusive bromination at the 3-position requires careful control of reaction conditions .

-

Racemization: The chiral α-carbon is prone to racemization during amination, necessitating asymmetric synthesis techniques.

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Peaks at ~1659 cm⁻¹ (C=O stretch), ~1524 cm⁻¹ (C=N/C=C aromatic), and ~3217 cm⁻¹ (N–H stretch) align with α-amino esters .

-

NMR Spectroscopy:

-

¹H NMR: A singlet at δ 3.2–3.5 ppm (N–CH₃), quartet at δ 4.1–4.3 ppm (ester –CH₂), and aromatic protons at δ 7.2–7.5 ppm.

-

¹³C NMR: Carbonyl carbon at ~170 ppm, aromatic carbons at 120–140 ppm, and Br–C at ~130 ppm.

-

Solubility and Stability

-

Solubility: Miscible in chloroform, ethanol, and DMSO; sparingly soluble in water.

-

Stability: Sensitive to light and moisture due to the ester and amine groups. Storage at −20°C under nitrogen is recommended.

Comparison with Structural Analogs

Halogen position and identity modulate electronic effects, impacting binding affinity to biological targets .

Future Directions

-

Pharmacological Profiling: Screen against cancer cell lines and neurotransmitter receptors.

-

Process Optimization: Develop enantioselective synthesis routes using organocatalysts.

-

Environmental Impact: Study biodegradation pathways to assess ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume